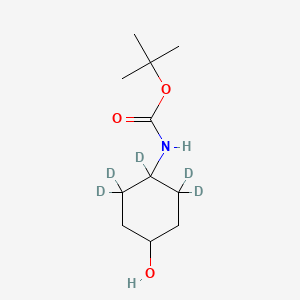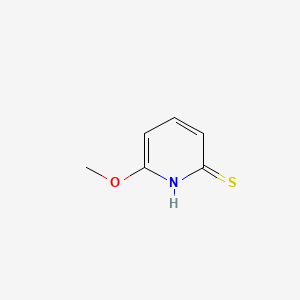![molecular formula C7H6N4O B588751 [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide CAS No. 144675-83-2](/img/structure/B588751.png)
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines. . The unique structure of this compound, which includes a fused triazole and pyridine ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of [1,2,3]triazolo[1,5-a]pyridine-7-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of pyrazinyl hydrazones or the formation of triazolo[1,5-a]pyrazinium-5-olates from cyano and amide groups . Another approach is the reaction of iodopropiolamides to form triazolopiperazine . Industrial production methods often utilize microwave-mediated, catalyst-free synthesis, which involves the use of enaminonitriles and benzohydrazides under microwave conditions . This method is eco-friendly and results in high yields of the desired product.
Chemical Reactions Analysis
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with electrophiles such as chlorine, bromine, and mercuric acetate to form dichloromethyl-, dibromomethyl-, and alkoxy (alkoxymercurio)methyl-pyridines . Nitration of the compound results in the formation of 3-nitrotriazolopyridine, which can be further reduced to 3-(2-pyridyl)imidazo . These reactions typically involve common reagents like halogens, mercuric acetate, and nitrating agents under specific conditions.
Scientific Research Applications
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it is used as a precursor for the synthesis of various nitrogen-containing heterocycles, which have potential therapeutic properties . The compound is also utilized in the development of fluorescent probes and as structural units in polymers for material science applications . Additionally, it has shown promise in the inhibition of protein kinases such as c-Met and GABA A modulating activity . These properties make it valuable in the fields of biology, medicine, and industry.
Mechanism of Action
The mechanism of action of [1,2,3]triazolo[1,5-a]pyridine-7-carboxamide involves its interaction with molecular targets and pathways. The compound acts as a precursor to diazo compounds and metal carbenoids, which are valuable intermediates in organic synthesis . It undergoes ring-chain tautomerism, allowing it to form isomeric α-diazoimines that can participate in various chemical reactions . This property enables the compound to exert its effects through the formation of reactive intermediates that interact with specific molecular targets.
Comparison with Similar Compounds
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide can be compared with other similar compounds such as [1,2,3]triazolo[1,5-a]pyrazines and [1,2,3]triazolo[4,5-b]pyridazines . These compounds share a similar triazole ring structure but differ in the fused heterocyclic systems. For example, [1,2,3]triazolo[1,5-a]pyrazines are known for their c-Met inhibition and GABA A modulating activity, while [1,2,3]triazolo[4,5-b]pyridazines have applications in the development of polymers for solar cells . The uniqueness of this compound lies in its ability to act as a precursor for diazo compounds and its diverse reactivity in various chemical reactions.
Properties
IUPAC Name |
triazolo[1,5-a]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)6-3-1-2-5-4-9-10-11(5)6/h1-4H,(H2,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNYMAJNLRQKJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NN2C(=C1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665640 |
Source


|
| Record name | [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144675-83-2 |
Source


|
| Record name | [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144675-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1H-Benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B588680.png)

![2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride](/img/structure/B588682.png)




